molecular formula C7H6N2O4 B2499059 5-Aminopyridine-2,3-dicarboxylic acid CAS No. 1514002-91-5

5-Aminopyridine-2,3-dicarboxylic acid

Cat. No.: B2499059
CAS No.: 1514002-91-5
M. Wt: 182.135
InChI Key: WVDZHPOUZQHFDL-UHFFFAOYSA-N
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Description

5-Aminopyridine-2,3-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 5-position and two carboxylic acid groups at the 2- and 3-positions on the pyridine ring

Biochemical Analysis

Biochemical Properties

5-Aminopyridine-2,3-dicarboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. It acts as an NMDA receptor agonist . This interaction plays a crucial role in various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biochemical roles.

Metabolic Pathways

This compound is involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridine-2,3-dicarboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of pyridine to form 5-nitropyridine-2,3-dicarboxylic acid, followed by reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 5-nitropyridine-2,3-dicarboxylic acid.

    Reduction: Formation of 5-aminopyridine-2,3-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

5-Aminopyridine-2,3-dicarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the carboxylic acid groups, making it less versatile in reactions.

    5-Nitropyridine-2,3-dicarboxylic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    Pyridine-2,3-dicarboxylic acid: Lacks the amino group, which limits its use in certain biological applications.

Uniqueness

5-Aminopyridine-2,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a combination of reactivity and binding capabilities not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

5-aminopyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,8H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDZHPOUZQHFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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